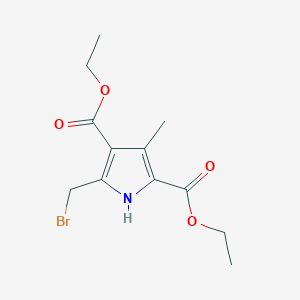![molecular formula C14H14ClNO2 B3054111 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol CAS No. 58285-81-7](/img/structure/B3054111.png)
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol
Overview
Description
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol, also known as 4-chloro-N-methyl-2-methoxyaniline, is a synthetic compound with a wide range of applications in scientific research. Its structure is composed of a 4-chlorophenyl ring, an aminomethyl group, and a 2-methoxyphenol group. This compound is used as an intermediate in the synthesis of various compounds and is also utilized in various scientific research applications.
Scientific Research Applications
4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of various compounds, such as 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzamide and 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzyl alcohol. It is also used as a reagent in the synthesis of various compounds, such as 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzyl chloride and 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzaldehyde. In addition, it is used as a starting material in the synthesis of various compounds, such as 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzoyl chloride and 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenolethyl-2-methoxybenzoic acid.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol is not well understood, but it is thought to involve the formation of a complex between the compound and a target receptor. This complex then activates the receptor, which in turn triggers a cascade of biochemical reactions that lead to the desired physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol are not well understood. However, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, it has been shown to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol in laboratory experiments is its low cost and availability. Additionally, it is relatively stable and easy to handle. However, it should be noted that this compound is toxic and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for 4-{[(4-Chlorophenyl)amino]methyl}-2-methoxyphenol are numerous. Further research could be conducted to explore its potential as an inhibitor of tyrosinase, as well as its anti-inflammatory and anti-cancer effects. Additionally, further research could be conducted to explore the potential of this compound as a starting material in the synthesis of various compounds. Finally, further research could be conducted to explore its potential as a reagent in the synthesis of various compounds.
properties
IUPAC Name |
4-[(4-chloroanilino)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPZUNOVMXTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483533 | |
| Record name | STK802652 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58285-81-7 | |
| Record name | STK802652 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)







![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)
